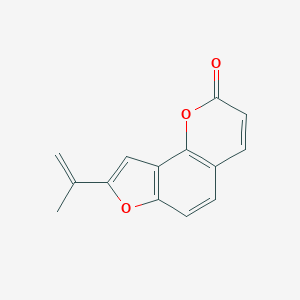

Oroselone

Description

Structure

3D Structure

Properties

CAS No. |

1760-27-6 |

|---|---|

Molecular Formula |

C14H10O3 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

8-prop-1-en-2-ylfuro[2,3-h]chromen-2-one |

InChI |

InChI=1S/C14H10O3/c1-8(2)12-7-10-11(16-12)5-3-9-4-6-13(15)17-14(9)10/h3-7H,1H2,2H3 |

InChI Key |

FQCPXIJRWHRHIP-UHFFFAOYSA-N |

SMILES |

CC(=C)C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3 |

Canonical SMILES |

CC(=C)C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3 |

melting_point |

188-189°C |

Other CAS No. |

1760-27-6 |

physical_description |

Solid |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations of Oroselone

Plant Sources and Distribution within Botanical Families

Data Table of Plant Sources of Oroselone

| Plant Species | Botanical Family | Plant Part(s) Investigated | Key Findings Regarding this compound Occurrence |

| Cnidium monnieri (L.) Cusson | Apiaceae | Fruits | This compound identified among other coumarins. researchgate.net |

| Angelica cincta | Apiaceae | Essential oil | This compound identified. researchgate.net |

| Angelica archangelica L. | Apiaceae | Root (scCO2 extract) | This compound detected. researchgate.netmdpi.com |

| Nardostachys jatamansi D.C. | Valerianaceae | Roots and rhizomes | This compound listed among coumarin (B35378) constituents. amazonaws.comrjpbcs.comnih.gov |

| Peucedanum cervaria (L.) Lapeyr. | Apiaceae | Fruits | This compound isolated using HPCCC. researchgate.net |

| Conium maculatum L. | Apiaceae | Cell Cultures | This compound detected in elicited cell cultures (cells and medium). researchgate.netresearchgate.net |

| Mammea siamensis (Miq.) T. Anders. | Calophyllaceae | Flowers | This compound isolated among other prenylcoumarins. researchgate.netmdpi.comfrontiersin.orgfrontiersin.orgresearchgate.net |

Other Documented Natural Product Sources

This compound has been reported in several plant sources. These include species from the Angelica genus, such as Angelica cincta and Angelica archangelica. nih.govnativeextracts.com It has also been found in Cnidium monnieri (L.) Cusson, a plant used in traditional Chinese medicine. nih.govnih.govdoi.orgmdpi.com Another documented source is Peucedanum ostruthium, also known as masterwort. wikipedia.org Phytochemical investigations of Cnidium monnieri have identified this compound among its coumarin constituents. nih.govmdpi.com Similarly, Peucedanum ostruthium is recognized as a source of coumarins, including this compound. wikipedia.orgresearchgate.netresearchgate.net this compound has also been reported in Angelica cyclocarpa. neist.res.in

Here is a table summarizing some documented natural sources of this compound:

| Plant Species | Family | References |

| Angelica cincta | Apiaceae | nih.gov |

| Angelica archangelica | Apiaceae | nih.govnativeextracts.comdergipark.org.trmdpi.com |

| Cnidium monnieri | Apiaceae | nih.govnih.govdoi.orgmdpi.com |

| Peucedanum ostruthium | Apiaceae | wikipedia.orgresearchgate.netresearchgate.net |

| Angelica cyclocarpa | Apiaceae | neist.res.in |

| Nardostachys jatamansi | Caprifoliaceae | orientjchem.orgstikesbcm.ac.id |

| Senna septemtrionalis | Fabaceae | mdpi.com |

| Mammea siamensis | Calophyllaceae | mdpi.comnih.gov |

This compound has also been noted as a constituent in Nardostachys jatamansi orientjchem.orgstikesbcm.ac.id, Senna septemtrionalis mdpi.com, and Mammea siamensis mdpi.comnih.gov.

Methodologies for Isolation and Purification

The isolation and purification of this compound from plant matrices typically involve a combination of extraction and chromatographic techniques.

Chromatographic Techniques (e.g., High-Performance Countercurrent Chromatography, Reversed-Phase High-Performance Liquid Chromatography)

Chromatographic methods are crucial for separating this compound from complex plant extracts. High-Performance Countercurrent Chromatography (HPCCC) is a liquid-liquid chromatography technique that does not use a solid stationary phase, which can be advantageous for isolating certain natural compounds. mdpi.commdpi.comamericanlaboratory.com HPCCC has been successfully employed for the isolation of coumarin derivatives from Peucedanum species. researchgate.netresearchgate.net The separation in HPCCC relies on the differential partitioning of compounds between two immiscible liquid phases. mdpi.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another widely used technique for the purification of natural products, including coumarins. mdpi.comresearchgate.netbiopharmaspec.comlibretexts.org RP-HPLC utilizes a non-polar stationary phase and a more polar mobile phase. researchgate.netbiopharmaspec.com This technique separates compounds based on their hydrophobic interactions with the stationary phase. biopharmaspec.com Semipreparative HPLC, often reversed-phase, is frequently used as a final purification step after initial chromatographic separations to obtain high-purity compounds. mdpi.commdpi.com Studies on the isolation of compounds from plants like Cnidium monnieri and Mammea siamensis have utilized semipreparative RP-HPLC. mdpi.commdpi.com

Other chromatographic techniques mentioned in the context of separating coumarins from plant extracts include flash chromatography researchgate.net and high-speed counter-current chromatography (HSCCC), which is a type of liquid-liquid partition chromatography. researchgate.net

Extraction Protocols from Plant Matrices

The initial step in obtaining this compound from plant sources involves extracting the compounds from the plant matrix. Various extraction protocols are employed depending on the plant material and the target compounds. Common methods involve using solvents to dissolve the desired constituents from dried or fresh plant parts, such as fruits, roots, or rhizomes. cdutcm.edu.cndergipark.org.trthegoodscentscompany.comecomole.com

For instance, extraction of compounds from Cnidium monnieri fruits has been performed using methanol, followed by partitioning with ethyl acetate (B1210297). mdpi.com This process yields fractions that are then subjected to further chromatographic separation. mdpi.com Another approach involves using ethanol (B145695) for extraction, followed by separation based on solubility in solvents like chloroform. dergipark.org.tr Supercritical carbon dioxide (scCO₂) extraction is also a method used for extracting bioactive plant compounds, including coumarins, offering advantages such as minimized degradation. mdpi.com

General plant extraction protocols often involve steps like grinding the plant tissue, adding an extraction buffer to lyse cells and protect compounds, and then separating the liquid extract from the solid plant material. thebrpi.orgeuropa.euprotocols.iocd-genomics.com The choice of solvent and extraction method can influence the yield and composition of the extracted compounds. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization of Oroselone

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules. It provides information about the different types of atoms in a molecule and how they are connected. numberanalytics.comrsc.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete assignment of spectroscopic data and structural confirmation. nih.gov

One-Dimensional NMR (1D NMR)

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule, respectively. numberanalytics.comrsc.orgmartinfitzpatrick.comucsb.edumestrelabcn.com The chemical shifts (δ) in ¹H NMR spectra indicate the electronic environment of protons, while their splitting patterns (multiplicity) and coupling constants (J values) reveal the number of neighboring protons. numberanalytics.com ¹³C NMR spectra provide signals for each unique carbon atom, with chemical shifts offering clues about the hybridization and functional group environment of the carbons. numberanalytics.com

Research on Oroselone has utilized 1D NMR to characterize its structure. For instance, a study comparing this compound to related prenylcoumarins reported detailed ¹H and ¹³C NMR data, which were essential for confirming its furanocoumarin core and the presence of the isopropenyl group. mdpi.com

Table 1: Selected ¹H NMR Spectroscopic Data for this compound (CDCl₃) mdpi.com

| δ(ppm) | Multiplicity | J (Hz) | Assignment |

| 7.76 | d | 9.5 | H-4 |

| 6.81 | d | 9.5 | H-3 |

| 7.65 | d | 2.2 | H-7' |

| 6.91 | d | 2.2 | H-8' |

| 5.30 | s | - | H-1''a |

| 5.10 | s | - | H-1''b |

| 2.05 | s | - | H-3'' |

| 7.38 | s | - | H-5 |

Table 2: Selected ¹³C NMR Spectroscopic Data for this compound (CDCl₃) mdpi.com

| δ(ppm) | Assignment |

| 161.0 | C-2 |

| 113.1 | C-3 |

| 144.1 | C-4 |

| 117.9 | C-4a |

| 109.8 | C-5 |

| 128.1 | C-6 |

| 145.0 | C-7 |

| 116.2 | C-8 |

| 156.6 | C-8a |

| 147.8 | C-2'' |

| 114.0 | C-1'' |

| 18.4 | C-3'' |

| 158.6 | C-2' |

| 105.4 | C-3' |

Advanced NMR Techniques for Stereochemical Assignments

While the initial search did not provide specific examples of advanced NMR techniques being used for stereochemical assignments of this compound, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are commonly employed for this purpose in structural elucidation. acdlabs.comlibretexts.orgmanchester.ac.uknanalysis.com These experiments detect through-space correlations between nuclei that are spatially close to each other, regardless of the number of bonds separating them. acdlabs.comlibretexts.orgnanalysis.com By observing NOE or ROE correlations, researchers can gain insights into the three-dimensional arrangement of atoms and determine relative stereochemistry in molecules with chiral centers or restricted rotation.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for determining its elemental composition and structural features.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique for accurately determining the molecular weight of a compound, allowing for the precise determination of its elemental composition. nih.gov The ESI technique is a soft ionization method often used for polar and less volatile compounds. nih.gov HRESIMS data for this compound would provide a highly accurate mass-to-charge ratio ([M+H]⁺ or [M-H]⁻), which can be compared to the calculated exact mass based on the proposed molecular formula (C₁₄H₁₀O₃) to confirm its elemental composition. PubChem lists the monoisotopic mass of this compound as 226.062994177 Da. nih.govuni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) hyphenates the separation capabilities of gas chromatography with the identification power of mass spectrometry. resolvemass.cadrawellanalytical.comnih.govmeasurlabs.com GC separates volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase, while the MS detector provides fragmentation patterns that can be used to identify the separated components by comparison to spectral libraries. resolvemass.cadrawellanalytical.commeasurlabs.com GC-MS has been applied in studies involving the analysis of this compound in complex mixtures, such as plant extracts and propolis samples. researchgate.netresearchgate.netacgpubs.orgmdpi.com The fragmentation pattern observed in the mass spectrum of this compound provides characteristic ions that help confirm its structural integrity and differentiate it from other compounds. PubChem provides links to GC-MS data for this compound, showing key fragment ions. nih.gov

Table 3: Selected GC-MS Data for this compound (NIST) nih.gov

| m/z | Relative Abundance (%) |

| 226 | Top Peak |

| 198 | 2nd Highest |

| 227 | 3rd Highest |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique widely used for the separation, detection, identification, and structural elucidation of metabolites and natural products. nih.govtaylorandfrancis.com LC-MS is particularly valuable for analyzing nonvolatile compounds and complex mixtures, which are common in natural product extracts. nih.govchromatographyonline.com The coupling of LC with MS allows for the analysis of complex samples, providing information on molecular weight and aiding in the structural characterization of both known and novel compounds. nih.govmdpi.com

Accurate mass measurement and tandem mass spectrometry (MS/MS) are key aspects of LC-MS for structural elucidation. taylorandfrancis.com MS/MS experiments involve fragmenting precursor ions and analyzing the resulting product ions, providing crucial structural insights. acs.org While MS alone may not always provide unambiguous structural assignments, it significantly expedites the process by offering evidence for putative structures and enabling rapid database searching for dereplication (identifying known compounds). chromatographyonline.comacs.org LC-MS based chemical profiling, especially with tandem mass spectrometry (LC-MS/MS), is a valuable tool for gaining insights into variations within a sample set. chromatographyonline.com

This compound has been included in databases used in conjunction with GC-MS analysis for the identification of essential oil components. diabloanalytical.com LC-MS methods have also been developed and validated for the quantitative analysis of other compounds, demonstrating the technique's versatility in natural product research. nih.gov

Other Spectroscopic Methods (e.g., Infrared (IR), Ultraviolet (UV))

Infrared (IR) and Ultraviolet (UV) spectroscopy are complementary techniques that provide valuable information for the structural characterization of natural products, including furanocoumarins like this compound. acs.org

IR spectroscopy provides information about the functional groups present in a molecule based on their characteristic absorption bands. For example, IR spectra of coumarins typically show absorption bands corresponding to the α,β-unsaturated δ-lactone moiety and carbonyl groups. mdpi.comscispace.com Specific IR bands have been reported for dihydrothis compound, aiding in its identification by comparison with synthesized standards. scispace.com

UV spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. UV spectra of coumarins exhibit characteristic absorption maxima that are indicative of their chromophoric systems. scispace.com UV absorbance measurements are also used in conjunction with chromatographic methods like HPLC for the detection and quantification of coumarins. chemfaces.com

Computational Approaches in Structure Elucidation and Confirmation (e.g., Density Functional Theory Calculations, Computer-Assisted Structure Elucidation)

Computational chemistry methods have become increasingly important tools in the structural elucidation and confirmation of organic molecules, including natural products. nih.gov These approaches, often coupled with spectroscopic data, can help overcome challenges in structural assignment, particularly for complex molecules or when experimental data is limited. nih.govcsic.es

Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure of molecules. wikipedia.org DFT calculations can be used to predict spectroscopic parameters, such as NMR chemical shifts, which can then be compared with experimental data to validate proposed structures. taylorfrancis.com While computationally intensive, DFT and other quantum mechanics methods, combined with statistical approaches, have been successfully applied to characterize and revise the structures of natural products. nih.gov

Computer-Assisted Structure Elucidation (CASE) systems utilize software to determine chemical structures based on spectroscopic data, primarily NMR. acdlabs.com Modern CASE systems can handle complex natural products and can significantly reduce the time required for structure elucidation compared to manual interpretation. acdlabs.comcam.ac.uk These systems often incorporate algorithms that evaluate candidate structures based on their predicted spectra, helping to differentiate between possibilities. acdlabs.com The integration of computational approaches, including DFT and CASE, with experimental spectroscopic data enhances the accuracy and efficiency of natural product structure elucidation. csic.estaylorfrancis.com

Significance of Robust Structure Elucidation in Natural Product Research

Robust and accurate structural elucidation is of paramount importance in natural product research. csic.es It is the essential first step in understanding the physical, chemical, and biological properties of a compound. csic.es Accurate structure determination allows researchers to identify novel compounds, understand metabolic pathways, and investigate the underlying biology of the systems from which they are isolated. nih.gov

Chemical Synthesis and Derivatization Strategies for Oroselone

Total Synthesis of Oroselone

Total synthesis of furanocoumarins aims to construct the complete molecular structure from simpler, readily available starting materials. Several strategies have been developed for the total synthesis of angular furanocoumarins like this compound. acs.orgresearchgate.netresearchgate.net

Synthetic Routes from Readily Available Precursors

Synthetic routes to furanocoumarins often commence from readily available precursors such as hydroxycoumarins or substituted benzene (B151609) derivatives. One traditional approach involves the formation of the furan (B31954) ring onto a coumarin (B35378) moiety, typically starting from hydroxycoumarins. nih.gov These hydroxycoumarins can undergo various reactions to append the necessary carbon atoms and subsequently cyclize to form the furan ring. nih.gov

An example of a synthetic route towards angular furanocoumarins, including this compound, involves starting from dihydrobenzofuran derivatives. researchgate.net Another method reported in 1995 aimed at synthesizing angular furanocoumarins like angelicin (B190584), this compound, and oroselol (B192014), utilizing cyclic diazoketones and vinyl acetates in the presence of a rhodium catalyst, followed by transformation to oxodihydrobenzofurans. metu.edu.tr

A concise synthesis of oroselol, a precursor to this compound, was reported starting from umbelliferone (B1683723) (7-hydroxycoumarin) via direct iodination to yield 7-hydroxy-8-iodocoumarin. This was then reacted with the cuprous salt of 2-methylbut-3-yn-2-ol tetrahydropyranyl ether to give oroselol. tandfonline.com this compound was subsequently obtained by dehydration of oroselol using phosphorus oxychloride. tandfonline.com this compound could also be prepared in one step by reacting 7-hydroxy-8-iodocoumarin directly with cuprous isopropenylacetylide. tandfonline.com

Formation of Furan and Pyrone Rings in Furanocoumarin Synthesis

The construction of the furan and pyrone rings are key steps in furanocoumarin synthesis. The pyrone ring (the coumarin core) is often formed first, for instance, through methods like Pechmann condensation or Knoevenagel reaction, starting from phenols and β-keto esters or activated methylene (B1212753) compounds, respectively. researchgate.net

The furan ring can be annulated onto the pre-formed coumarin structure through various cyclization reactions. One common strategy involves prenylation of a hydroxycoumarin, followed by cyclization and modification to form the furan ring. nih.govnih.gov In plants, the biosynthesis of furanocoumarins proceeds from umbelliferone, which undergoes prenylation catalyzed by prenyltransferases. nih.govmdpi.comnih.gov For linear furanocoumarins, prenylation occurs at the C6 position, while for angular furanocoumarins, it occurs at the C8 position. mdpi.comnih.gov Subsequent enzymatic steps, including cyclization and aromatization, lead to the formation of the furan ring. nih.govmdpi.com

In synthetic chemistry, the formation of the furan ring onto a coumarin can be achieved through reactions that mimic aspects of the biosynthetic pathway or through entirely different methodologies. For example, allylic ethers of hydroxycoumarins can undergo Claisen rearrangement followed by cyclization to generate the furan ring. nih.gov More recent methods involve intramolecular Wittig reactions or catalytic cyclizations of appropriately substituted coumarin or benzofuran (B130515) derivatives. nih.govccspublishing.org.cn The simultaneous formation of both the furan and pyrone rings onto a benzene unit is also a viable synthetic strategy. researchgate.netmdpi.comnih.gov Recent advances include one-pot reactions that form both rings concurrently under specific catalytic conditions. ccspublishing.org.cn

Semi-Synthesis of this compound Analogues and Derivatives

Semi-synthesis involves using naturally occurring compounds as starting materials for the preparation of analogues and derivatives. For this compound and other furanocoumarins, this often means starting from isolated natural furanocoumarins or their precursors and modifying their structures through chemical reactions. This approach can be more efficient than total synthesis, particularly for complex natural products that are difficult to synthesize from scratch.

While specific details on the semi-synthesis of this compound analogues from this compound itself are not extensively detailed in the provided abstracts, the general approach to semi-synthesis of furanocoumarin derivatives is well-established. This typically involves chemical modifications of functional groups present on the furanocoumarin core, such as alkylation, acylation, halogenation, or the introduction of new side chains. mdpi.com For instance, psoralen (B192213) derivatives have been synthesized by modifying positions on the furan and coumarin rings. mdpi.com

The biosynthesis of furanocoumarins in plants involves the conversion of umbelliferone to intermediates like demethylsuberosin (B190953) and marmesin, which are then transformed into furanocoumarins such as psoralen. nih.govmdpi.comacs.org These intermediates or other naturally occurring coumarins/furanocoumarins can serve as starting points for semi-synthetic routes to this compound analogues.

Strategic Methodologies in Organic Synthesis for Furanocoumarins

Strategic methodologies in organic synthesis for furanocoumarins encompass a range of modern chemical transformations and approaches aimed at improving efficiency, selectivity, and sustainability. These strategies include the development of new catalytic reactions, one-pot procedures, and the use of green chemistry principles. researchgate.netccspublishing.org.cn

Key strategies involve the controlled formation of C-C and C-O bonds, often through C-H functionalization or cyclization reactions. researchgate.net Metal-catalyzed reactions, such as palladium-catalyzed cyclizations or copper-catalyzed coupling reactions, are frequently employed for the construction of the furan ring. nih.govtandfonline.comorganic-chemistry.org Radical cyclization approaches have also been explored for constructing furanocoumarin skeletons. researchgate.net

The order of ring formation (furan onto coumarin, pyrone onto benzofuran, or simultaneous) represents a fundamental strategic choice in furanocoumarin synthesis. researchgate.netmdpi.comnih.gov Recent research highlights the development of efficient, metal-free routes and reactions conducted under milder conditions, such as room temperature or microwave irradiation, reflecting a move towards more sustainable synthesis. researchgate.netccspublishing.org.cn

Development of this compound Derivatives for Research Applications

The development of this compound derivatives is driven by the potential for these compounds to possess a range of biological activities, similar to other furanocoumarins. researchgate.netuminho.pt Modifying the structure of this compound can lead to analogues with altered or enhanced properties, making them valuable tools for research.

The synthesis of furanocoumarin derivatives, including potential this compound analogues, involves introducing different substituents onto the core structure. mdpi.com This can be done through various chemical reactions at different positions of the furanocoumarin scaffold. mdpi.com For example, modifications have been made to the furan ring and the benzene portion of the coumarin system in psoralen derivatives to study their antifungal activity. mdpi.com

While specific research applications of this compound derivatives are not detailed in the provided context, furanocoumarin derivatives in general are investigated for various biological activities. researchgate.netuminho.pt The synthesis of derivatives allows for structure-activity relationship studies, helping researchers understand how structural changes impact biological effects. mdpi.com This is crucial for developing compounds with targeted properties for research purposes. The ability to synthesize a range of derivatives provides researchers with a library of compounds to explore in various biological assays.

Biosynthetic Pathways and Genetic Investigations of Oroselone

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of coumarins initiates with the deamination of phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonialyase (PAL). mdpi.comscirp.org Cinnamic acid is then typically hydroxylated to form 4-coumaric acid, a reaction mediated by cinnamic acid 4-hydroxylase (C4H), a cytochrome P450 monooxygenase. scirp.org Subsequent steps involve the conversion of 4-coumaric acid to its CoA ester by 4-coumarate: CoA ligase (4CL). scirp.org

While the precise, step-by-step pathway leading directly to oroselone is not fully elucidated in all species, furanocoumarins are known to be derived from umbelliferone (B1683723), a simple coumarin (B35378). nih.gov Umbelliferone itself is a product of the phenylpropanoid pathway. The formation of the furan (B31954) ring in furanocoumarins involves the addition of an isopentenyl diphosphate (B83284) (IPP) unit, followed by cyclization and further modifications. Proposed precursors and intermediates in the biosynthesis of furanocoumarins, and thus likely for this compound, include umbelliferone and dimethylallyl pyrophosphate (DMAPP), which is isomerized from IPP.

Research on related coumarins and furanocoumarins suggests potential intermediates. For instance, studies on Lonchocarpus montanus have explored the biosynthetic relationships between various flavonoids and coumarins, proposing oxidative steps from common precursors. scielo.brredalyc.org The presence of compounds like osthole (B1677514) and columbianadin, which are also coumarin derivatives with prenyl or related groups, in plants that also contain this compound (such as Cnidium monnieri and propolis) hints at shared biosynthetic machinery or intermediates. benchchem.comresearchgate.netacgpubs.org

Enzymatic Steps and Related Enzymes (e.g., Cytochrome P450 Monooxygenases, Polyketide Synthases)

Enzymes play critical roles in the biosynthesis of this compound, particularly those involved in the phenylpropanoid pathway and the subsequent modifications leading to the furanocoumarin structure. Key enzymes in the initial steps include PAL, C4H (a cytochrome P450), and 4CL. mdpi.comscirp.org

Cytochrome P450 monooxygenases are a diverse group of enzymes known to be involved in various hydroxylation and other oxidative reactions in the biosynthesis of numerous plant secondary metabolites, including coumarins and furanocoumarins. frontiersin.orgacs.orgresearchgate.net They are likely involved in the hydroxylation steps required for the formation of umbelliferone and potentially in the modifications of the isopentenyl group and cyclization to form the furan ring in this compound. While specific cytochrome P450 enzymes directly catalyzing steps in this compound biosynthesis are not extensively characterized in the provided search results, their general involvement in furanocoumarin synthesis is well-established. researchgate.net

Polyketide synthases (PKSs) are another class of enzymes involved in the biosynthesis of a wide range of natural products, including some aromatic compounds. nih.govresearchgate.netvtt.fiwikipedia.org While coumarins are primarily considered phenylpropanoids, some studies suggest potential links or involvement of PKS-like mechanisms in the biosynthesis of certain related plant compounds, such as orsellinic acid, which is synthesized by a type III PKS. nih.gov However, the direct involvement of PKS in the core coumarin or furanocoumarin skeleton formation leading to this compound is less directly supported by the provided search results compared to the phenylpropanoid pathway enzymes.

The enzymatic steps involved in furanocoumarin biosynthesis from umbelliferone typically include prenylation (addition of the isopentenyl group), epoxidation, and cyclization, likely catalyzed by prenyltransferases, epoxide hydrolases, and other tailoring enzymes, which could include cytochrome P450s.

Isotopic Labeling Studies in Pathway Elucidation

Isotopic labeling is a powerful technique used to elucidate biosynthetic pathways by tracking the incorporation of labeled precursors into the final product. nih.govnih.govsigmaaldrich.comtaylorandfrancis.comimist.ma By feeding plants or cell cultures with molecules containing stable isotopes (such as 13C, 2H, or 15N) or radioactive isotopes (such as 14C), researchers can determine which atoms from the precursor are incorporated into the target compound and thus infer the biosynthetic route. nih.govtaylorandfrancis.comimist.ma

While specific isotopic labeling studies directly focused on the biosynthesis of this compound were not detailed in the provided search results, this technique has been widely applied to study the biosynthesis of other coumarins and furanocoumarins. For instance, labeling experiments have been crucial in confirming the incorporation of precursors from the shikimate and mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathways into the coumarin and prenyl moieties of these compounds, respectively. nih.govnih.gov

Applying isotopic labeling with precursors like [U-13C]-phenylalanine or 13C-labeled acetate (B1210297) and mevalonate could provide valuable insights into the incorporation patterns of carbon atoms from these fundamental building blocks into the this compound structure, helping to confirm the involvement of the phenylpropanoid pathway and the origin of the prenyl unit. Analysis of the labeling patterns using techniques like NMR or mass spectrometry would reveal the specific atoms incorporated, thereby mapping the biosynthetic route. nih.govnih.govsigmaaldrich.com

Elicitation Strategies for Enhanced this compound Production in vitro

Elicitation is a biotechnological strategy used to enhance the production of secondary metabolites in plant cell cultures or in vitro systems by applying stress-inducing compounds called elicitors. mdpi.comnih.govnih.govresearchgate.net Elicitors can be biotic (derived from organisms, such as yeast extract or fungal cell wall components) or abiotic (non-biological, such as heavy metals, UV radiation, or signaling molecules like methyl jasmonate and salicylic (B10762653) acid). mdpi.comnih.govnih.gov

While the search results did not specifically detail elicitation strategies for this compound production, the effectiveness of elicitation has been demonstrated for enhancing the production of other coumarins and furanocoumarins in various plant species. For example, studies have shown that methyl jasmonate and salicylic acid can increase the content of chlorogenic acid and its derivatives in Gardenia jasminoides cell cultures. researchgate.net Similarly, methyl jasmonate has been shown to stimulate the biosynthesis of furanocoumarins like psoralen (B192213) and xanthotoxin in Pastinaca secalinum. helsinki.fi

These findings suggest that applying appropriate biotic or abiotic elicitors could be a promising strategy to improve the yield of this compound in plant cell cultures or other in vitro systems derived from this compound-producing plants. The specific type and concentration of elicitor, as well as the timing and duration of exposure, would need to be optimized for the particular plant species and culture system. Nano-elicitation, using nanoparticles as elicitors, has also emerged as a potential strategy for enhancing secondary metabolite production, particularly flavonoids. mdpi.com

Genetic and Molecular Basis of this compound Biosynthesis

Understanding the genetic and molecular basis of this compound biosynthesis involves identifying the genes encoding the enzymes involved in its pathway and the regulatory mechanisms controlling their expression. While comprehensive details specifically for this compound were not found, research on the biosynthesis of other coumarins and furanocoumarins provides insights into the likely genetic components.

The genes encoding key enzymes in the phenylpropanoid pathway, such as PAL, C4H, and 4CL, have been identified and characterized in numerous plant species. scirp.org These genes are often regulated at the transcriptional level in response to developmental cues and environmental stimuli, including elicitors. scirp.org

For furanocoumarin biosynthesis, genes encoding prenyltransferases responsible for adding the isopentenyl group to umbelliferone and subsequent enzymes involved in furan ring formation are of particular interest. While specific genes for this compound were not highlighted, studies on related furanocoumarins have begun to identify the genes and enzymes involved. For instance, research on angular furanocoumarins like angelicin (B190584), which shares structural similarities with this compound, would likely involve similar enzymatic steps and thus related genes. acs.org

Polyketide synthase genes have been identified in plants and are involved in the biosynthesis of various polyketides, including some aromatic compounds. nih.govresearchgate.netwikipedia.org While a direct PKS gene for the core this compound structure is not explicitly mentioned, the genetic basis for the biosynthesis of the coumarin scaffold and the subsequent furan ring formation would involve a suite of genes encoding the necessary biosynthetic and tailoring enzymes.

Further research using techniques such as transcriptomics and genomics in this compound-producing plants, potentially combined with comparative genomics with related species, could help identify candidate genes involved in the later steps of this compound biosynthesis, including those encoding cytochrome P450s and other enzymes responsible for the specific modifications that lead to the angular furanocoumarin structure of this compound. researchgate.net Investigating the promoters and regulatory elements of these genes could also shed light on how this compound production is regulated in plants.

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the preclinical biological activities of the specific chemical compound "this compound" according to the provided outline.

Extensive searches for this compound in connection with anti-inflammatory, antioxidant, antiproliferative, and specific antifungal activities did not yield dedicated research findings. The available literature focuses on the general biological activities of the broader coumarin class of compounds or on other specific, related molecules.

Therefore, to adhere to the strict requirements of focusing solely on this compound and not introducing information outside the explicit scope, the requested article cannot be generated at this time. Fulfilling the request would require speculating on the properties of this compound based on the activities of other compounds, which would not be scientifically accurate.

Preclinical Biological Activities and Mechanistic Investigations of Oroselone

Antifungal Activities

Structure-Activity Considerations for Antifungal Potential

The antifungal potential of furanocoumarins, the class of compounds to which oroselone belongs, is significantly influenced by their chemical structure. While research specifically detailing the structure-activity relationship (SAR) of this compound is limited, studies on related furanocoumarins provide valuable insights into the structural features crucial for antifungal activity.

Angelicin (B190584), a naturally occurring angular furanocoumarin, has served as a lead compound for the synthesis of new antifungal agents. nih.gov Investigations into angelicin derivatives and other synthetic coumarins have demonstrated activity against a range of fungi, including Candida albicans, Cryptococcus neoformans, Saccharomyces cerevisiae, and Aspergillus niger. nih.gov

Key structural determinants for the antifungal efficacy of furanocoumarins include:

Substitution Patterns : The position of substituents on the coumarin (B35378) ring is critical. Specifically, methoxy (B1213986) groups located at the C-5 and C-8 positions have been found to be beneficial for antifungal activity. nih.gov Studies on methoxyfuranocoumarins (MFCs) like bergapten, isopimpinellin, and xanthotoxin have shown that substitution at C-5 and C-8 influences their potency against fungi such as Sclerotinia sclerotiorum. nih.gov

Structural Type : The geometry of the furanocoumarin, whether linear or angular, plays a role. The angular structure, as seen in angelicin, is considered advantageous for antifungal action. nih.gov

Nature of Substituents : The type of chemical group attached to the core structure is important. For instance, in a series of psoralen (B192213) (a linear furanocoumarin) derivatives, the introduction of a trifluoromethyl group was found to enhance activity against certain plant pathogenic fungi. mdpi.com Conversely, adding a phenyl group at the R3 position tended to weaken the antifungal effect. mdpi.com

Anti-Influenza Activity (Preclinical Context)

Preclinical research has identified furanocoumarins as a promising class of compounds with significant anti-influenza virus activity. Although studies focusing explicitly on this compound are not prominent, research on structurally related furanocoumarins isolated from medicinal plants like Angelica dahurica provides strong evidence of their potential.

Bioactivity-guided studies have led to the isolation of several active furanocoumarins, including isoimperatorin, oxypeucedanin (B192039), oxypeucedanin hydrate, and imperatorin. nih.gov These compounds have demonstrated inhibitory activity against influenza A viruses, specifically the H1N1 and H9N2 strains. nih.govresearchgate.net

Key Research Findings:

Potency : Among the tested furanocoumarins, oxypeucedanin showed the most significant cytopathic effect (CPE) inhibition, with efficacy reported to be stronger than the antiviral drug ribavirin (B1680618) against both H1N1 and H9N2 viruses. nih.gov

Mechanism of Action : The anti-influenza activity of these furanocoumarins appears to target the early stages of the viral replication cycle. nih.gov Mechanistic studies with oxypeucedanin revealed that it inhibits the synthesis of viral proteins, specifically neuraminidase (NA) and nucleoprotein (NP), in a dose-dependent manner. nih.gov Time-course assays showed that treatment with oxypeucedanin 1 to 2 hours after infection was most effective. nih.gov

Molecular Target : Molecular docking analyses suggest that oxypeucedanin has a strong binding affinity for the C-terminus of the polymerase acidic protein (PAC), a subunit of the viral RNA polymerase complex. nih.gov This indicates that the compound may interfere with viral transcription and replication.

Apoptosis Inhibition : Oxypeucedanin was also found to have an anti-apoptotic effect in virus-infected cells, significantly inhibiting the mRNA expression of key apoptosis-related genes like caspase-3 and Bax. nih.gov

These findings highlight that furanocoumarins from A. dahurica exert their anti-influenza effects not by directly neutralizing the virus, but by inhibiting viral replication and protecting host cells from virus-induced apoptosis. nih.gov

**Table 1: Anti-Influenza A Activity of Furanocoumarins from *Angelica dahurica***

Antiallergic Activity (Preclinical Context)

Furanocoumarins are recognized for a wide spectrum of biological activities, including potential antiallergic effects. nih.govoup.com The antiallergic properties of this class of compounds are an area of ongoing investigation. While direct preclinical studies on this compound's antiallergic activity are not extensively documented, the broader family of furanocoumarins and related phytochemicals have been examined in contexts relevant to allergic responses.

For example, some furanocoumarins found in plants and citrus fruits are known to modulate inflammatory pathways that are also implicated in allergic reactions. oup.com However, it is also important to note that some furanocoumarins can cause phytophotodermatitis, a skin reaction triggered by UV light, which represents a type of photosensitivity rather than a systemic allergic response. allergyresources.co.uk

One area of related research involves the interaction of furanocoumarins with antihistamine medications. For instance, chemicals in grapefruit can decrease the absorption of fexofenadine, an antihistamine used to treat seasonal allergies. owlcation.com This effect, however, is primarily attributed to the flavonoid naringin (B1676962) inhibiting drug transporters, rather than a direct antiallergic action by furanocoumarins. owlcation.com The potential for furanocoumarins to act as direct antiallergic agents by modulating immune responses remains a subject for further detailed preclinical evaluation.

Neuroprotective Properties (Preclinical Context)

The neuroprotective potential of furanocoumarins is an emerging area of research. nih.gov These compounds are being investigated for their ability to protect neurons from damage and degeneration, which is a key factor in various neurological disorders. Although comprehensive preclinical data on this compound is scarce, studies on related compounds and extracts rich in furanocoumarins suggest a basis for neuroprotective activity.

The proposed mechanisms for these neuroprotective effects are often linked to the antioxidant and anti-inflammatory properties of these molecules. nih.gov Chronic inflammation and oxidative stress are known contributors to the pathology of neurodegenerative diseases. By mitigating these processes, furanocoumarins could potentially offer a protective effect on neural tissues.

Furthermore, some furanocoumarin derivatives have been studied for their ability to cross the blood-brain barrier (BBB). For example, byakangelicol (B190708) and rivulobirin A were found to have high permeability in Caco-2 monolayer models, suggesting they can be absorbed into systemic circulation. nih.gov These compounds also demonstrated an ability to inhibit P-glycoprotein (P-gp), a transporter protein at the BBB, which could influence the central nervous system concentrations of various substances. nih.gov While this research focuses on pharmacokinetic interactions, it underscores the potential for furanocoumarins to exert effects within the central nervous system. Further research is required to fully elucidate the direct neuroprotective mechanisms and therapeutic potential of specific furanocoumarins like this compound. nih.gov

Other Documented Preclinical Biological Activities of this compound or Related Furanocoumarins

Coumarins as a broad class are well-known for their anticoagulant properties, with warfarin (B611796) and acenocoumarol (B605123) being famous examples of synthetic 4-hydroxy-coumarin drugs that function as Vitamin K antagonists. nih.govresearchgate.net Furanocoumarins represent a distinct subclass, and while they are not the primary coumarins used clinically for anticoagulation, some have been investigated for their effects on blood coagulation and platelet function.

Preclinical studies have examined various natural compounds for antithrombotic activity. For instance, Oroxylin A, a flavonoid rather than a furanocoumarin, has been shown to possess anticoagulant properties by prolonging activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT), and by inhibiting the activity of thrombin and activated factor X (FXa). nih.gov While this demonstrates that plant-derived compounds can modulate the coagulation cascade, specific preclinical data on the anticoagulant activity of this compound is not well-documented in the reviewed literature. The anticoagulant effects of furanocoumarins are generally considered less potent than those of the 4-hydroxycoumarin (B602359) derivatives. nih.gov

Beyond their specific action against the influenza virus, furanocoumarins have demonstrated a broad spectrum of antiviral activities in various preclinical models. nih.gov This activity extends to several different types of viruses, highlighting the potential of this chemical class in antiviral research.

Key Research Findings on Related Furanocoumarins:

Hepatitis B Virus (HBV) : Specific furanocoumarin derivatives, referred to as Fc-20 and Fc-31, have shown the ability to suppress HBV replication. nih.gov They were found to reduce levels of pre-genomic RNA and covalently closed circular DNA (cccDNA), a key component in chronic HBV infection. nih.gov The mechanism involves promoting the proteasomal degradation of the viral HBx protein. nih.gov

Herpes Simplex Virus (HSV) : The furanocoumarin angelicin has been reported to inhibit the replication of gamma-herpesviruses. researchgate.net

Human Immunodeficiency Virus (HIV) : Various types of coumarins, including furanocoumarins, have been identified as inhibitors of HIV reverse transcriptase. mdpi.com

Coxsackievirus B3 (CVB3) : Flavonoids isolated from Scutellaria baicalensis, such as mosloflavone (B191909) and oroxylin A, protected cells from CVB3-induced death. nih.gov Oroxylin A, when administered in a mouse model, reduced viral titers in the pancreas and mitigated virus-induced damage. nih.gov

This body of research indicates that furanocoumarins and related compounds can interfere with viral life cycles through diverse mechanisms, including the inhibition of essential viral enzymes and proteins. nih.govmdpi.com

Table 2: Overview of Preclinical Antiviral Activity of Furanocoumarins and Related Compounds

Antidiabetic Activity

Currently, there is a lack of specific scientific studies investigating the antidiabetic activity of this compound. While research has been conducted on the antidiabetic potential of the broader class of compounds known as furanocoumarins, to which this compound belongs, these findings cannot be directly attributed to this compound without specific experimental evidence. nih.govmdpi.comscielo.brresearchgate.netnih.govnih.gov Similarly, studies on other natural compounds like aurones and extracts from various plants have shown antidiabetic effects, but these are not directly related to this compound. nih.govmdpi.comscielo.brresearchgate.netnih.govnih.gov

Data on the antidiabetic activity of this compound is not available in the reviewed scientific literature.

Antibacterial Activity

There is a limited amount of research focused specifically on the antibacterial properties of this compound. While the broader group of furanocoumarins has been a subject of interest in the search for new antibacterial agents, specific data on this compound's efficacy against various bacterial strains, its mechanism of action, and its minimum inhibitory concentrations (MICs) are not well-documented in publicly available scientific literature. nih.govresearchgate.netnih.govmdpi.comnih.govresearchgate.netmdpi.comnih.govresearchgate.netmdpi.comresearchgate.net Studies on other related compounds, such as aurone-derived triazoles and various plant extracts, have demonstrated antibacterial effects, but these findings are distinct from the specific activity of this compound. nih.govresearchgate.netnih.govmdpi.comnih.govresearchgate.netmdpi.comnih.govresearchgate.netmdpi.comresearchgate.net

Detailed research findings and data tables for the antibacterial activity of this compound are not available in the current body of scientific literature.

Antileishmanial Activity

Specific investigations into the antileishmanial activity of this compound are not readily found in the existing scientific literature. Research has been conducted on other coumarin derivatives and related compounds like aurones, with some showing promising results against various Leishmania species. nih.govresearchgate.netnih.govmdpi.comkaums.ac.irnih.gov For instance, a study on 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one, a different coumarin compound, showed activity against Leishmania amazonensis and Leishmania infantum chagasi. nih.gov However, these findings cannot be extrapolated to this compound without direct experimental validation.

Data from in vitro or in vivo studies specifically evaluating the antileishmanial activity of this compound, including IC50 values against different Leishmania species, are not available in the reviewed scientific literature.

Structure Activity Relationship Sar Studies of Oroselone and Its Derivatives

Correlation of Structural Motifs with Preclinical Biological Activities

Furanocoumarins, including oroselone and its derivatives, exhibit a range of preclinical biological activities. researchgate.netiucr.orgresearchgate.net These activities are often linked to specific structural motifs within the furanocoumarin scaffold. The core structure of this compound consists of fused furan (B31954), benzene (B151609), and pyrone rings with a propenyl substituent. iucr.orgnih.gov

Research indicates that the presence and position of substituents on the coumarin (B35378) core significantly influence their biological effects. For example, studies on coumarins have shown that the position of a methyl group can impact antifungal activity. scispace.com While specific detailed SAR data directly correlating various structural motifs of this compound with a wide range of preclinical activities is not extensively detailed in the provided search results, the broader context of furanocoumarin research suggests that modifications to the furan ring, the pyrone ring, or the propenyl substituent at the 8-position would likely alter its interactions with biological targets and thus its activity. researchgate.netiucr.orgnih.gov

Furanocoumarin derivatives have been reported to exhibit activities such as anti-inflammatory and antioxidant effects. iucr.orgnih.gov Some studies also suggest potential in the treatment of cancer, with mechanisms potentially involving binding to DNA base pairs and blocking DNA replication. researchgate.net The structural features responsible for these specific activities in this compound and its derivatives would be the subject of detailed SAR investigations.

Impact of Functional Group Modifications on Preclinical Pharmacological Profiles

Functional groups play a pivotal role in shaping a drug molecule's fate within the body, influencing processes like absorption, distribution, and interaction with biological targets. reachemchemicals.com Modifying functional groups can enhance bioactivity, optimize solubility, improve metabolic stability, and confer targeting specificity. reachemchemicals.com

While specific examples of functional group modifications of this compound and their detailed impact on preclinical pharmacological profiles are not explicitly provided, general principles of SAR in coumarins and furanocoumarins can be applied. For instance, the presence of hydroxyl or methoxy (B1213986) groups at certain positions on the coumarin core has been shown to influence antifungal activity in other coumarin derivatives. scispace.com The propenyl group at the 8-position of this compound is a key structural feature nih.govcdutcm.edu.cnuni.lu, and modifications to this group (e.g., hydrogenation, oxidation, or addition of other functional groups) would likely alter its lipophilicity, reactivity, and interaction with biological macromolecules, thereby affecting its pharmacological profile.

The furan ring is also a critical part of the this compound structure nih.govcdutcm.edu.cnuni.lu, and alterations to this moiety could impact its metabolic fate and target binding. Similarly, modifications to the pyrone ring could influence its stability and interactions.

SAR studies involving the synthesis of this compound derivatives with targeted functional group modifications and subsequent evaluation of their preclinical pharmacological activities (e.g., in vitro enzyme inhibition, receptor binding, cellular assays) would be necessary to establish clear correlations between specific functional groups and observed effects.

Data Tables

Based on the information available, a table summarizing some basic properties of this compound can be presented. Detailed preclinical activity data for various derivatives, which would typically be included in SAR studies, were not extensively found in the provided snippets.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₃ | nih.govcdutcm.edu.cn |

| Molecular Weight | 226.23 g/mol | nih.govcdutcm.edu.cn |

| PubChem CID | 74477 | nih.govcdutcm.edu.cnuni.lu |

| XLogP (predicted) | 3.7 | nih.govuni.lu |

| Topological Polar Surface Area (TPSA) | 43.35 | cdutcm.edu.cn |

| Number of Rings | 3 | cdutcm.edu.cn |

Note: The tables generated here are static markdown tables, as creating truly interactive tables is outside the capabilities of this format.

Computational and in Silico Research on Oroselone

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their observed biological activity. slideshare.netmdpi.com The fundamental principle behind QSAR is that the biological activity of a molecule is related to its physicochemical properties and structural features. slideshare.nettoxicology.org By analyzing a dataset of compounds with known structures and activities, QSAR models derive equations that can predict the activity of new, untested compounds based on their computed molecular descriptors. slideshare.netopenaccessjournals.com

In the context of Oroselone and related furanocoumarins, QSAR studies would typically involve:

Selecting a set of furanocoumarins with known biological activities (e.g., enzyme inhibition, cytotoxicity against specific cell lines).

Calculating various molecular descriptors for each compound, such as electronic, steric, and lipophilicity parameters. slideshare.netopenaccessjournals.com

Using statistical methods (e.g., regression analysis, machine learning) to build a model that correlates the descriptors with the biological activity. mdpi.com

Validating the model using internal and external validation techniques to ensure its predictive power. mdpi.comopenaccessjournals.com

A QSAR model developed for furanocoumarins could potentially predict the activity of this compound or guide the design of novel this compound analogs with improved potency or selectivity by identifying the key structural features that influence activity. slideshare.netmdpi.com However, specific QSAR models detailing descriptors and predictive outcomes for this compound were not identified in the available search results.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred binding orientation (pose) and affinity of a small molecule (ligand), such as this compound, to a macromolecular target, typically a protein or enzyme. scitechnol.comresearchgate.net This technique simulates the interaction between the ligand and the target's binding site at an atomic level. scitechnol.com The primary goal is to estimate the strength of the interaction, often expressed as a binding energy or docking score, and to identify the key amino acid residues in the target protein that interact with the ligand. scitechnol.comresearchgate.net

For this compound, molecular docking studies could be employed to:

Predict how this compound might bind to known or hypothesized protein targets relevant to its potential biological activities.

Estimate the binding affinity of this compound to these targets. researchgate.netresearchgate.net

Identify specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and the target protein residues. researchgate.netnih.gov

Gain insights into the potential inhibitory or modulatory mechanisms of this compound by understanding its binding mode within the target's active site.

Molecular docking is a crucial step in structure-based drug design and virtual screening, helping prioritize compounds for experimental testing. scitechnol.comnih.gov While molecular docking is a widely used technique for studying natural products like furanocoumarins, specific detailed molecular docking results showing binding affinities, poses, or interacting residues for this compound with particular protein targets were not found in the provided search results.

In silico Screening for Potential Pharmacological Targets

In silico screening, also known as virtual screening, involves using computational methods to search large databases of chemical compounds for potential drug candidates or, conversely, to predict potential biological targets for a given compound or a set of compounds. psu.edunih.gov Target fishing or reverse docking approaches can be used to screen a single compound like this compound against a database of protein structures to identify potential binding partners and thus predict its pharmacological targets. psu.eduplos.org

For this compound, in silico screening could be utilized to:

Identify a range of potential protein targets that this compound is likely to bind to based on its chemical structure and predicted interactions. psu.eduplos.org

Prioritize potential targets for further experimental validation, helping to elucidate the polypharmacology of this compound if it interacts with multiple targets.

Suggest novel therapeutic areas where this compound or its derivatives might be effective by linking predicted targets to specific diseases or pathways. plos.org

High-throughput virtual screening can rapidly evaluate the potential of a compound against numerous targets, significantly reducing the time and resources required compared to experimental screening. frontiersin.org Despite the utility of this approach for natural products, specific in silico screening studies where this compound's potential pharmacological targets were identified through database screening were not detailed in the reviewed literature.

Theoretical Elucidation of Structure-Activity Relationships

Theoretical elucidation of structure-activity relationships (SAR) involves using computational chemistry methods to understand how variations in the chemical structure of a compound or a series of related compounds influence their biological activity. spirochem.comclariant.com This goes beyond statistical QSAR models by employing methods like quantum mechanics calculations, molecular dynamics simulations, and conformational analysis to provide a deeper understanding of the molecular basis for observed activities. spirochem.commdpi.comnih.gov

For this compound and its potential SAR, theoretical methods could be used to:

Analyze the electronic properties, charge distribution, and frontier molecular orbitals of this compound, which can influence its reactivity and interactions with biological targets. openaccessjournals.com

Study the conformational flexibility of this compound and how different conformations might affect its binding to a target.

Investigate the stability and potential metabolic pathways of this compound through theoretical calculations.

Compare the theoretical properties of this compound with those of other furanocoumarins to explain differences in their observed activities. nih.gov

Theoretical SAR studies aim to provide mechanistic insights at the molecular level, complementing experimental observations and guiding the rational design of new compounds. spirochem.comclariant.com While the principle of theoretical SAR applies to this compound as a furanocoumarin, specific detailed theoretical studies specifically elucidating the structure-activity relationships of this compound using advanced computational methods were not found in the immediate search results.

Advanced Research Applications and Methodological Contributions

Oroselone as a Chemical Reference Standard in Analytical Chemistry

The accurate identification and quantification of natural compounds like this compound in complex matrices, such as plant extracts, necessitate reliable analytical methods and reference materials. While specific details on this compound being designated as a formal certified reference material (CRM) are not extensively documented in the provided information, its isolation, purification, and detailed structural characterization are foundational steps that enable its use as a chemical standard in research settings. The structure of this compound has been elucidated through various analytical techniques, including spectroscopic methods and single crystal X-ray diffraction analysis, which provides precise data on its atomic connectivity and spatial arrangement. iucr.orgnih.gov

This compound has been a subject of analysis using techniques such as capillary electrophoresis (CE) with UV detection, a method employed for the selective separation and determination of bioactive compounds in herbal raw materials. mdpi.com The application of such methods requires well-characterized standards for method development, calibration, and validation to ensure accurate and reproducible results. In one study utilizing CE, the limit of detection (LOD) for this compound was determined. mdpi.com

Table 1: Analytical Detection Limit of this compound by Capillary Electrophoresis

| Analytical Method | Analyte | Limit of Detection (LOD) |

| Capillary Electrophoresis (CE) with UV Detection | This compound | 2.5 µg mL⁻¹ |

The synthesis of this compound has also been reported, providing alternative routes to obtain the compound, which can be crucial for ensuring a consistent supply of material for use as an analytical standard or for further research. acs.orgtandfonline.comchemicalbook.comscispace.com The availability of synthesized and well-characterized this compound supports its role in validating analytical procedures and quantifying its presence in natural sources.

Application in Natural Product Discovery and Screening Platforms

Natural products, including furanocoumarins like this compound, are significant sources of potential lead compounds in drug discovery. nih.gov this compound itself possesses known biological activities, such as antifungal properties. scispace.com The presence of such bioactivity makes this compound relevant in the context of natural product discovery and screening platforms.

In natural product discovery, compounds isolated from biological sources are often subjected to high-throughput screening (HTS) or other screening assays to identify potential therapeutic agents or probes for biological targets. nih.govmdpi.comoregonstate.edu While the provided information does not detail specific instances of this compound being used as part of a screening library to find new bioactive compounds, its status as a characterized natural product with reported activities means it could be included in compound libraries for various biological screens. enamine.net

Research into the biological activities of this compound, such as its antifungal effects, contributes data points that are valuable for understanding the potential therapeutic or ecological roles of natural furanocoumarins. scispace.com This information can guide future screening efforts or mechanistic studies. The process of isolating and characterizing this compound from plant sources exemplifies the initial stages of natural product discovery pipelines.

Contribution to Understanding Furanocoumarin Chemistry and Biology

This compound is classified as an angular furanocoumarin, a subclass of coumarins featuring a furan (B31954) ring fused to the coumarin (B35378) core in a specific orientation. acs.org Studies on this compound contribute to the broader understanding of the chemistry and biology of this important class of natural compounds.

Research into the synthesis of this compound provides insights into the chemical reactivity and transformations involving the furanocoumarin scaffold and its substituents. acs.orgtandfonline.comchemicalbook.comscispace.com Understanding the synthetic routes can also inform studies on the biosynthesis of this compound in plants.

The isolation of this compound from different plant sources also contributes to chemotaxonomic studies and the understanding of the distribution and diversity of furanocoumarins in the plant kingdom. iucr.org

Future Research Directions and Translational Opportunities in Preclinical Studies

Elucidation of Underexplored Molecular Mechanisms

Despite the presence of oroselone in medicinal plants with a history of use, the specific molecular mechanisms underlying its observed or potential preclinical effects remain largely underexplored. Research into the molecular mechanisms of natural products is crucial for validating traditional uses and identifying novel therapeutic targets. Future studies should aim to identify the specific proteins, enzymes, or signaling pathways that this compound interacts with at the cellular and molecular levels. Techniques such as target identification assays, reporter gene assays, and detailed biochemical studies are needed to unravel the intricate ways in which this compound exerts its biological activities. Understanding these mechanisms will provide a scientific basis for its preclinical development and potential translation into therapeutic applications.

Discovery of Novel this compound Analogues with Enhanced Preclinical Efficacy

The exploration of natural product analogues is a common strategy in drug discovery to improve efficacy, specificity, or pharmacokinetic properties stikesbcm.ac.id. Given the furanocoumarin structure of this compound, there is potential for the rational design and synthesis of novel analogues. Future research should focus on creating libraries of this compound derivatives with modifications to the core furanocoumarin structure or its substituents. These analogues can then be evaluated in preclinical models to identify compounds with enhanced potency or improved biological profiles compared to the parent compound. Structure-activity relationship (SAR) studies would be instrumental in identifying key structural features responsible for specific activities, guiding the design of more effective analogues.

Integration of Multi-Omics Approaches in Biosynthesis and Bioactivity Studies

Multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, have become powerful tools for understanding complex biological systems and identifying bioactive compounds and their biosynthetic pathways researchgate.netfrontiersin.orgnih.govnih.gov. Integrating these technologies can provide a comprehensive view of how this compound is produced in plants and how it interacts with biological systems.

In the context of biosynthesis, multi-omics can help identify the genes, enzymes, and regulatory networks involved in the synthesis of this compound in its source plants researchgate.netfrontiersin.orgnih.gov. Transcriptomic and metabolomic profiling of different plant tissues or under varying environmental conditions could reveal key steps and regulatory points in the biosynthetic pathway. nih.gov. This knowledge is essential for developing strategies for sustainable production.

For bioactivity studies, multi-omics can be used to investigate the global biological responses to this compound treatment in preclinical models researchgate.netfrontiersin.org. Transcriptomic analysis can reveal changes in gene expression, while proteomic and metabolomic studies can identify altered protein levels and metabolic profiles, respectively. frontiersin.org. Integrating these datasets can provide insights into the cellular pathways affected by this compound, helping to elucidate its mechanisms of action and identify potential biomarkers of response. nih.gov.

Development of Sustainable Production Methods (e.g., Cell Culture Elicitation, Synthetic Biology)

The sustainable production of natural products like this compound is a critical challenge, especially when relying solely on traditional plant harvesting frontiersin.org. Future research should explore alternative production methods to ensure a consistent and scalable supply for preclinical and potential clinical use.

Cell culture techniques offer a promising avenue for the sustainable production of plant-derived compounds researchgate.net. Developing efficient cell culture protocols for this compound-producing plants could allow for controlled production independent of environmental factors. Elicitation, the use of specific molecules or stresses to stimulate the production of secondary metabolites in cell cultures, could further enhance this compound yields researchgate.net. While some studies on furanocoumarin production in cell culture have shown that traditional plant hormones may not always induce biosynthesis effectively, further research into specific elicitors and optimized culture conditions is warranted researchgate.net.

Synthetic biology approaches present another exciting possibility for sustainable this compound production adlittle.comhudsonlabautomation.comnih.govresearchgate.net. By identifying the complete biosynthetic pathway of this compound through multi-omics studies, it may be possible to engineer microorganisms, such as bacteria or yeast, to produce this compound through fermentation nih.govresearchgate.net. This "microbial cell factory" approach can offer advantages in terms of scalability, consistency, and reduced environmental impact compared to traditional agriculture. researchgate.net. Engineering microbes for the production of valuable small molecules from renewable sources is a key area of sustainable manufacturing enabled by synthetic biology. adlittle.comnih.gov.

Q & A

Q. How is Oroselone structurally characterized using NMR spectroscopy?

this compound's structure is confirmed via comparative analysis of δH (proton) and δC (carbon) NMR chemical shifts. For example, the aromatic proton at position 3 (δH 6.14, singlet) and the hydroxyl proton (δH 14.58, singlet) are key identifiers . Researchers should cross-reference these values with literature (e.g., δC 160.62 for position 2 in prior studies) to validate assignments. Ensure spectra are recorded in deuterated solvents (e.g., CDCl₃) and calibrated using TMS as an internal standard .

Q. What methodologies are used to isolate this compound from natural sources?

this compound is typically isolated from Mammea siamensis via solvent extraction (e.g., methanol or dichloromethane), followed by chromatographic techniques such as column chromatography (silica gel) and preparative HPLC. Purity is confirmed using HPLC-DAD (≥95% purity) and melting point analysis. Document solvent gradients and retention times to ensure reproducibility .

Q. How do researchers assess this compound’s baseline bioactivity in vitro?

Initial bioactivity screening involves dose-response assays (e.g., aromatase inhibition in ). Use concentrations ranging from 0.1–100 µM, with positive controls (e.g., aminoglutethimide) and negative controls (DMSO vehicle). Measure IC₅₀ values using nonlinear regression analysis (e.g., GraphPad Prism) and validate with triplicate experiments .

Advanced Research Questions

Q. How can contradictory NMR data for this compound across studies be resolved?

Discrepancies in δH/δC values (e.g., δC 153.1 for position 8a in one study vs. 148.08 in another) may arise from solvent effects, impurities, or instrument calibration errors. To resolve:

Q. What experimental design optimizes this compound’s bioactivity assays while minimizing artifacts?

To avoid false positives:

- Include controls for non-specific binding (e.g., heat-denatured enzymes).

- Use orthogonal assays (e.g., fluorescence-based and radiometric assays for aromatase inhibition).

- Apply cheminformatics tools (e.g., molecular docking to predict binding modes) to prioritize analogs for synthesis.

- Address solvent interference by testing solubility in assay buffers (e.g., PBS with <1% DMSO) .

Q. How can researchers design comparative studies between this compound and its structural analogs?

Focus on substituent effects:

- Synthesize analogs with modifications at key positions (e.g., prenyl groups at position 4a).

- Compare bioactivity (e.g., IC₅₀ shifts in aromatase inhibition) and stability (e.g., metabolic half-life in liver microsomes).

- Use QSAR (Quantitative Structure-Activity Relationship) models to correlate structural features with activity .

Methodological Guidance

Q. What strategies ensure rigorous data collection in this compound research?

- Primary data : Use standardized protocols for NMR acquisition (e.g., 500 MHz, 256 scans) and document all parameters (e.g., relaxation delay, pulse width).

- Secondary data : Perform systematic literature reviews (e.g., PRISMA guidelines) to identify knowledge gaps. Exclude non-peer-reviewed sources (e.g., ) .

- Data contradictions : Apply Bradford Hill criteria (e.g., consistency, plausibility) to evaluate conflicting results .

Q. How should researchers formulate hypotheses about this compound’s mechanism of action?

Develop testable hypotheses based on structural motifs (e.g., hydroxyl groups’ role in hydrogen bonding with aromatase). Use pathway analysis tools (e.g., KEGG, STRING) to predict molecular targets and validate via knockout models (e.g., CRISPR-Cas9 in cell lines) .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

Q. How can researchers enhance reproducibility in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.